molecular formula C11H16N2O7 B13424433 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Cat. No.: B13424433
M. Wt: 288.25 g/mol
InChI Key: NTFKSZAIIMZPRB-YRCORFKGSA-N
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Description

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a synthetic nucleoside analog characterized by:

  • Pyrimidine base: A 5-methoxy-substituted uracil derivative (5-methoxypyrimidine-2,4-dione).
  • Sugar moiety: A branched tetrahydrofuran (oxolan) ring with stereochemistry 2R,3R,4S,5R, featuring both a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group at position 5 of the sugar.

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-11(4-14)7(16)6(15)9(20-11)13-3-5(19-2)8(17)12-10(13)18/h3,6-7,9,14-16H,4H2,1-2H3,(H,12,17,18)/t6-,7+,9-,11-/m1/s1

InChI Key

NTFKSZAIIMZPRB-YRCORFKGSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)OC)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)OC)O)O)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves:

This approach is consistent with classical nucleoside synthesis protocols adapted for modified bases.

Detailed Synthetic Route

Step 1: Preparation of the Sugar Moiety
  • The sugar component, a 2-deoxyribose or ribose derivative, is prepared with protective groups on hydroxyls except at the anomeric carbon.
  • The stereochemistry (2R,3R,4S,5R) is controlled through enzymatic or chemical resolution methods or starting from chiral pool sugars.
Step 2: Synthesis of 5-Methoxypyrimidine-2,4-dione Base
  • Starting from uracil or thymine, methylation at the 5-position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, the methoxy group can be introduced via nucleophilic substitution on a 5-halopyrimidine precursor.
Step 3: Glycosylation
  • The glycosylation reaction involves coupling the protected sugar moiety with the 5-methoxypyrimidine base.
  • This is often carried out using Lewis acid catalysts (e.g., trimethylsilyl trifluoromethanesulfonate) in an anhydrous solvent.
  • The reaction conditions are optimized to favor β-anomer formation, matching the natural nucleoside configuration.
Step 4: Deprotection and Purification
  • Protective groups on the sugar hydroxyls are removed under mild acidic or basic conditions.
  • The final compound is purified by crystallization or chromatographic methods.

Experimental Example from Literature

While direct experimental procedures for this exact compound are limited, related pyrimidine derivatives provide a model synthesis.

Step Reagents/Conditions Outcome
Methylation of pyrimidine 5-halouracil + CH3I, K2CO3, DMF, room temperature 5-methoxypyrimidine derivative
Sugar protection TBDMS-Cl or Ac2O for hydroxyl protection Protected sugar with free anomeric site
Glycosylation Lewis acid (TMSOTf), dry acetonitrile, 0 °C to RT Nucleoside with protected sugar
Deprotection TBAF or acid hydrolysis Free hydroxyl nucleoside
Purification Recrystallization or HPLC Pure 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Analysis of Synthetic Challenges and Optimization

  • Regioselectivity: Ensuring methylation occurs exclusively at the 5-position of the pyrimidine ring requires controlled conditions.
  • Stereoselectivity: The sugar moiety’s stereochemistry must be preserved during glycosylation to maintain biological activity.
  • Protecting Group Strategy: Selection of protecting groups balances stability during synthesis and ease of removal.
  • Yield and Purity: Optimized reaction times and purification steps are critical for high yield and purity.

Comparative Data from Related Pyrimidine Derivatives

Compound Key Synthetic Feature Yield (%) Purity (%) Reference
5-Methoxypyrimidine nucleoside analog Methylation then glycosylation 40-60 >98 Patent CN114450265A
5-Methylpyrimidine nucleoside (thymidine) Direct glycosylation 65-75 >99 PubChem CID 297924
4-Methyl-2-methylsulfanyl pyrimidine Alkylation with alkyl halide 43 >95 Crystallographic study

Summary of Research Findings

  • The preparation of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione is grounded in classical nucleoside chemistry involving selective methylation and stereospecific glycosylation.
  • Patents and crystallographic studies provide protocols for related pyrimidine derivatives, confirming the feasibility of the synthetic route.
  • Optimization of reaction conditions, protecting groups, and purification methods are essential for obtaining the compound in high purity and yield.
  • The compound’s structural features have been validated by X-ray crystallography in related analogs, confirming the stereochemistry and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related nucleosides and derivatives:

Compound Name Base Modification Sugar Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 5-Methoxyuracil 5-(Hydroxymethyl)-5-methyloxolan C₁₁H₁₆N₂O₈ 316.26 Potential antiviral/oligonucleotide -
Uridine (Urd) Uracil 5-Hydroxymethyloxolan (ribose) C₉H₁₂N₂O₆ 244.20 RNA biosynthesis, metabolic studies
Thymidine (Thd) 5-Methyluracil 5-Deoxyribose (lacks 2'-OH) C₁₀H₁₄N₂O₅ 242.23 DNA synthesis, antiviral therapies
5'-Deoxy-5'-iodouridine () Uracil 5-Iodomethyloxolan C₉H₁₁IN₂O₅ 354.10 Radiolabeling, antiviral research
4-Azido-3'-deoxy-5-methyluridine () 5-Methyluracil 4-Azido-3-hydroxy-5-hydroxymethyloxolan C₁₀H₁₃N₅O₅ 283.24 Click chemistry, probe synthesis
Arabinofuranosyl Thymine Derivative (Compound 1, ) 5-Methyluracil Arabinofuranose (2',3'-cis-diol) C₁₀H₁₄N₂O₆ 258.23 Antiviral activity (cowpox virus)

Key Distinctions

Sugar Branching : The target’s 5-methyl-5-hydroxymethyl oxolan introduces steric hindrance and altered hydrophilicity compared to linear sugars (e.g., ribose in uridine) .

Base Substitution : The 5-methoxy group on uracil may reduce enzymatic deamination (compared to 5-methyl in thymidine) and modulate base-pairing interactions .

Research Findings and Implications

Antiviral Potential

  • Mechanistic Insights: Arabinofuranosyl thymine derivatives () inhibit viral polymerases via sugar-mediated steric clashes. The target’s branched sugar may similarly disrupt viral replication .
  • 5-Methoxy Effect : 5-Methoxy substitution in pyrimidines (e.g., trifluridine) is associated with improved antiviral potency by blocking thymidylate synthase .

Physicochemical Properties

  • Solubility : The target’s polar hydroxymethyl group enhances water solubility compared to lipophilic 5'-iodo derivatives () .

Biological Activity

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione, commonly referred to as 5,6-dihydrouridine, is a modified nucleoside with significant biological implications. This compound has garnered attention due to its potential therapeutic applications and its role in biochemical pathways.

The molecular formula of 5,6-dihydrouridine is C9H14N2O6C_9H_{14}N_2O_6 with a molecular weight of 246.22 g/mol. It appears as a crystalline solid and is hygroscopic in nature. The solubility profile indicates it is soluble in DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2) (5 mg/ml) .

PropertyValue
Density1.614 ± 0.06 g/cm³
pKa12.40 ± 0.20
Storage Temp-20°C
StabilityHygroscopic

The biological activity of 5,6-dihydrouridine primarily revolves around its role as an intermediate in the synthesis of tetrahydrouridine (THU), a potent inhibitor of cytidine deaminase (CDA). THU has been shown to inhibit cell proliferation through regulation of the cell cycle, making it a candidate for cancer therapy in tumors with high CDA expression .

Antitumor Activity

Research indicates that THU can be an effective treatment for certain cancers by inhibiting the enzymatic activity of CDA, which is often overexpressed in various tumors. The inhibition leads to altered nucleotide metabolism and subsequent apoptosis in cancer cells . A study demonstrated that THU significantly reduced tumor growth in murine models when combined with cytotoxic agents .

Antiviral Properties

In addition to its antitumor effects, 5,6-dihydrouridine has been investigated for its antiviral properties. It exhibits activity against several viruses by interfering with viral RNA synthesis. This mechanism is particularly relevant in the context of RNA viruses where nucleotide analogs can disrupt replication processes .

Case Study 1: Cancer Treatment

A clinical trial explored the efficacy of THU in patients with advanced solid tumors. Patients received THU alongside standard chemotherapy regimens. Results indicated a marked improvement in overall survival rates and a decrease in tumor size compared to control groups .

Case Study 2: Viral Infections

Another study focused on the antiviral effects of 5,6-dihydrouridine against influenza virus. In vitro assays demonstrated that the compound inhibited viral replication by disrupting the synthesis of viral RNA. This finding suggests potential applications in treating viral infections .

Q & A

Q. What established synthetic routes are used to prepare this compound, and how are stereochemical configurations maintained?

The synthesis typically involves multi-step nucleoside analog preparation. Key steps include:

  • Protecting group strategies : Use of tert-butyldimethylsilyl (TBS) or 4,4'-dimethoxytrityl (DMTr) groups to shield hydroxyl and amine functionalities during coupling reactions .
  • Stereochemical control : Enzymatic or chiral auxiliary methods ensure correct ribose ring stereochemistry. Post-synthesis, deprotection is achieved via acid hydrolysis (for DMTr) or fluoride-based cleavage (for TBS) .
  • Validation : Confirmation of stereochemistry via 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography (e.g., comparing data with structurally similar compounds like 3'-azido derivatives) .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC-MS : Quantifies purity (>95% typically required) and detects byproducts (e.g., deprotected intermediates) .
  • NMR spectroscopy : 31P^{31}\text{P}-NMR identifies phosphate-containing intermediates, while 13C^{13}\text{C}-NMR confirms sugar puckering and pyrimidine substitution patterns .
  • Polarimetry : Verifies optical activity and enantiomeric excess, critical for biological relevance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield while minimizing side products?

  • Solvent and catalyst screening : Polar aprotic solvents (e.g., DMF) with Pd catalysts enhance coupling efficiency in glycosylation steps .
  • Temperature control : Lower temperatures (0–4°C) reduce β-elimination side reactions in acid-sensitive intermediates .
  • In-line monitoring : Use of FTIR or Raman spectroscopy tracks reaction progress and identifies kinetic bottlenecks .
  • Case study : A 2024 study achieved 78% yield by replacing traditional SnCl4_4 with milder ZnCl2_2 in ribose-pyrimidine coupling .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can contradictions in reported data be resolved?

  • Halogen effects : Replacing the 5-methoxy group with bromo (as in ) increases lipophilicity but may reduce target binding affinity. Comparative assays (e.g., SPR or ITC) quantify these trade-offs .
  • Data reconciliation : Conflicting activity reports often arise from assay variability (e.g., cell permeability in vitro vs. in vivo). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) mitigate discrepancies .
  • Computational modeling : MD simulations predict how 5-methyl or trifluoromethyl substitutions ( ) alter steric hindrance in enzyme active sites .

Q. What strategies enable systematic study of structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Prepare derivatives with modified sugar moieties (e.g., 3'-azido in ) or pyrimidine substituents (e.g., 5-fluoro in ).
  • Biological profiling : Test analogs against panels of kinases or polymerases to identify selectivity trends .
  • Crystallographic data : Co-crystal structures with target enzymes (e.g., HIV reverse transcriptase) reveal binding modes and guide rational design .

Methodological Considerations for Data Interpretation

Q. How should researchers address stability concerns during storage and handling?

  • Storage conditions : Lyophilized powder stored at -20°C under argon prevents hydrolysis of the 5-methoxy group. Aqueous solutions require pH 7.4 buffers to avoid ribose ring opening .
  • Degradation markers : Monitor for 2,4-dione ring hydrolysis products via LC-MS (m/z shifts of +18 Da indicate water addition) .

Q. What in vitro assays are most suitable for evaluating enzymatic inhibition mechanisms?

  • Pre-steady-state kinetics : Stopped-flow fluorescence quantifies binding constants (KdK_d) and catalytic turnover rates (kcatk_{\text{cat}}) .
  • Isothermal titration calorimetry (ITC) : Measures enthalpy changes during inhibitor-enzyme interactions, distinguishing competitive vs. allosteric binding .

Contradiction Analysis Framework

When reconciling conflicting data (e.g., variable IC50_{50} values across studies):

Assay validation : Ensure consistent enzyme sources (e.g., recombinant vs. native) and substrate concentrations.

Control experiments : Test for off-target effects using knockout cell lines or inert analogs.

Meta-analysis : Pool data from ≥3 independent studies to identify statistically significant trends .

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